

Spectroscopic Deep Dive: A Comparative Analysis of Hindered Amine Light Stabilizers

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Compound of Interest

Compound Name: *Einecs 278-650-1*

CAS No.: *77256-87-2*

Cat. No.: *B12685089*

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For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of stabilizing agents is paramount. This guide provides a comparative analysis of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidiny)-1,6-hexanediamine (a representative Hindered Amine Light Stabilizer, HALS) and two other commercially significant HALS compounds: Chimassorb 944 and Tinuvin 770. This comparison is supported by spectroscopic data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The precise identification of the compound associated with **Einecs 278-650-1** remains ambiguous in publicly available literature. Therefore, this guide focuses on a well-characterized HALS, N,N'-Bis(2,2,6,6-tetramethyl-4-piperidiny)-1,6-hexanediamine (CAS 61260-55-7), and its comparison with other prominent HALS to provide valuable insights for formulation and development.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of the three HALS compounds. This data is essential for quality control, stability testing, and understanding the chemical

environment of these additives in various formulations.

Mass Spectrometry Data

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compounds.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
N,N'-Bis(2,2,6,6-tetramethyl-4-piperidiny)-1,6-hexanediamine	394.4 (M+)	140, 126, 112, 98, 83, 69, 56
Chimassorb 944	Polymeric, no single molecular ion. Characterized by repeating units. Major mass peak observed near 2175 m/z. [1]	Fragmentation pattern corresponds to the repeating monomeric units.
Tinuvin 770	481 (M+H)+[2]	481[2]

Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Compound	N-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	N-H Bend (cm ⁻¹)	C-H Stretch (cm ⁻¹)
N,N'-Bis(2,2,6,6-tetramethyl-4-piperidiny)-1,6-hexanediamine	3300-3500 (broad)	-	~1500 (weak)	2850-3000
Chimassorb 944	3300-3500 (broad)	-	~1530, ~1570	2864, 2933, 2954[1]
Tinuvin 770	3323, 3423[3]	1721[3]	~1500 (weak)[3]	Not specified

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. The proton NMR spectra for Chimassorb 944 and a similar compound were found to be identical.[1]

Compound	¹ H NMR Chemical Shifts (ppm)	¹³ C NMR Chemical Shifts (ppm)
N,N'-Bis(2,2,6,6-tetramethyl-4-piperidiny)-1,6-hexanediamine	Data not available in a tabular format in the search results.	Data not available in a tabular format in the search results.
Chimassorb 944	Spectra available but peak list not provided.[1]	Data not available in a tabular format in the search results.
Tinuvin 770	Data not available in a tabular format in the search results.	Data not available in a tabular format in the search results.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data. The following are generalized protocols for the spectroscopic analysis of HALS, based on common laboratory practices.

Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve the HALS standard in a suitable solvent (e.g., methanol or chloroform) to a concentration of 1 mg/mL. For polymer samples, extract the HALS using an appropriate solvent and dilute the extract.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 600.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference library or a standard. For Tinuvin 770, a retention time of approximately 27 minutes has been reported under certain GC conditions.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

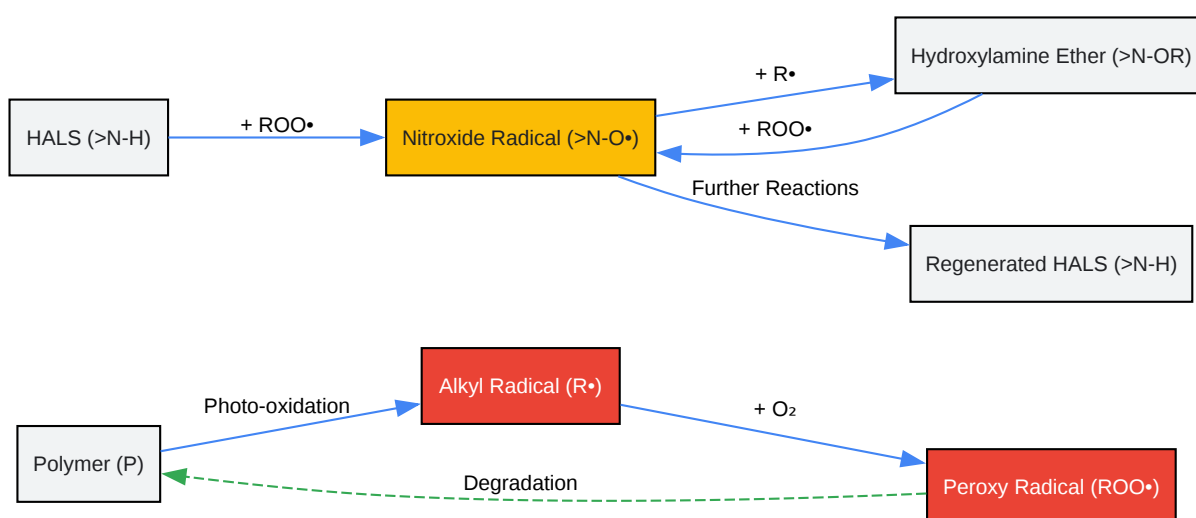
- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid HALS sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Film Casting: Dissolve the HALS in a volatile solvent (e.g., chloroform), cast the solution onto a suitable substrate (e.g., a salt plate), and allow the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the HALS sample in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition:
 - ^1H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.
 - ^{13}C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
- Data Analysis: Determine the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.

Mechanism of Action: The Denisov Cycle

Hindered Amine Light Stabilizers function by scavenging free radicals, thereby inhibiting the degradation of polymers. This process is described by the Denisov Cycle. The diagram below illustrates the key steps in this protective mechanism.

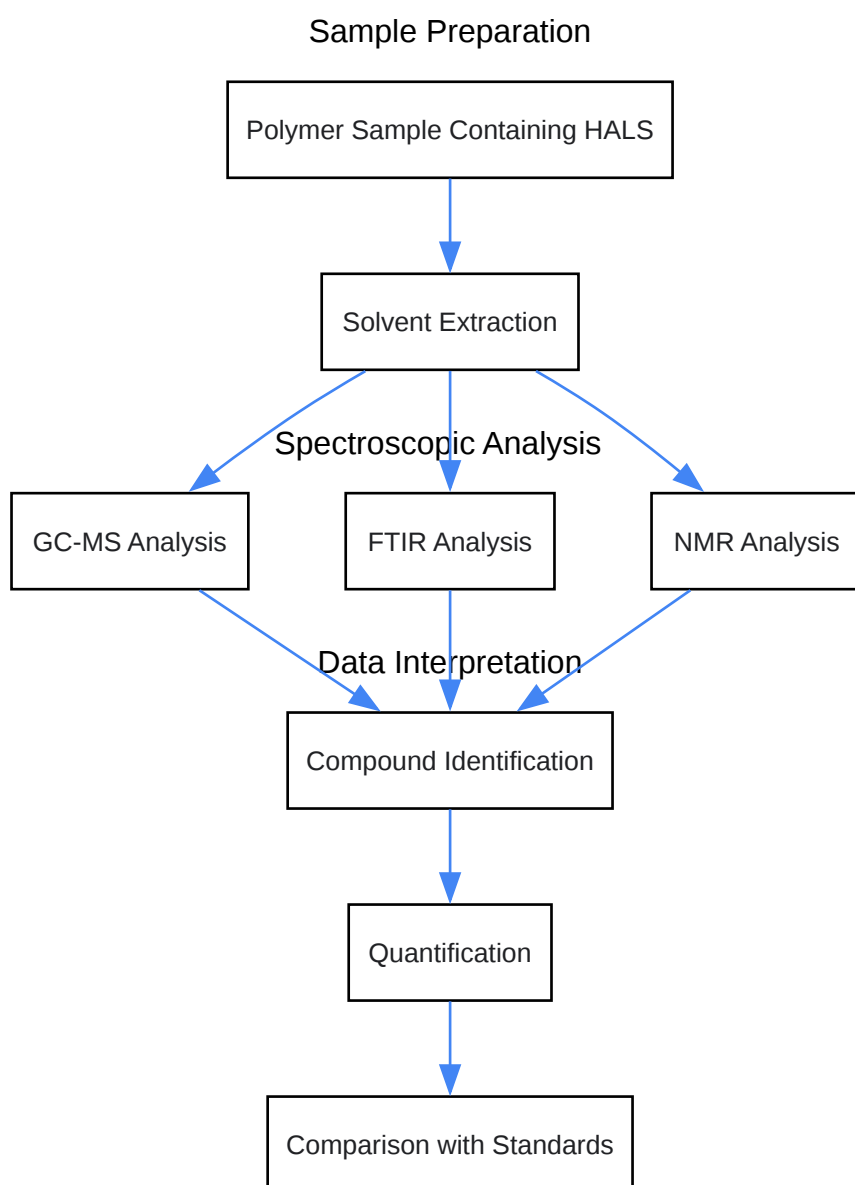


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Caption: The Denisov Cycle illustrating the regeneration of HALS.

Experimental Workflow for HALS Analysis

The general workflow for the spectroscopic analysis of a HALS compound in a polymer matrix is outlined below. This process ensures the accurate identification and quantification of the stabilizer.



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Caption: General workflow for spectroscopic analysis of HALS.

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